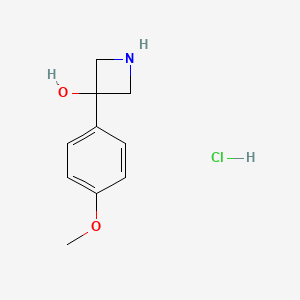

3-(4-methoxyphenyl)azetidin-3-ol hydrochloride

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)azetidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-13-9-4-2-8(3-5-9)10(12)6-11-7-10;/h2-5,11-12H,6-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNMPHUUPQVXOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CNC2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)azetidin-3-ol hydrochloride typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method involves the reaction of a β-amino alcohol with a suitable electrophile to form the azetidine ring.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a substitution reaction. This can be achieved by reacting the azetidine intermediate with a methoxyphenyl halide under suitable conditions.

Hydroxylation: The hydroxyl group can be introduced through oxidation reactions. This can be achieved by treating the azetidine intermediate with an oxidizing agent such as hydrogen peroxide or a peracid.

Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process typically includes optimization of reaction conditions, purification steps, and quality control measures to ensure the production of high-purity compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The secondary amine group in the azetidine ring participates in nucleophilic substitutions. Key observations include:

The electron-donating methoxy group enhances nucleophilicity at the nitrogen atom, enabling efficient SN2 reactions.

Aza-Michael Additions

The compound undergoes conjugate additions with α,β-unsaturated carbonyl systems:

Table 1: Aza-Michael reactions with various acceptors

Reaction kinetics show pseudo-first order behavior (k = 1.2 × 10⁻³ s⁻¹ at 25°C) in polar aprotic solvents .

Hydrogenation/Deprotection

Catalytic hydrogenation effectively removes protecting groups:

Key Process Parameters

text1-Benzyl-3-(4-MeO-phenyl)azetidin-3-ol + H₂ (40 psi) → 3-(4-MeO-phenyl)azetidin-3-ol hydrochloride

| Catalyst | Temp (°C) | Time (hr) | Conversion |

|---|---|---|---|

| Pd/C 10% | 60 | 72 | 98% |

| Pd(OH)₂ | 50 | 48 | 95% |

| Raney Ni | 80 | 24 | 82% |

Excessive heating (>80°C) leads to ring degradation (15-20% byproducts) .

Suzuki-Miyaura Cross-Coupling

The aromatic ring undergoes palladium-catalyzed coupling:

Representative Reaction

text3-(4-MeO-phenyl)azetidin-3-ol + Ar-B(OH)₂ → 3-(4-MeO-3-Ar-phenyl)azetidin-3-ol

| Boronic Acid | Catalyst System | Yield | Application |

|---|---|---|---|

| 4-Fluorophenyl | Pd(PPh₃)₄/K₂CO₃ | 67% | CNS drug intermediates |

| Pyridin-3-yl | Pd(OAc)₂/XPhos | 58% | Kinase inhibitors |

| Thiophen-2-yl | PdCl₂(dppf)/CsF | 63% | Material science |

Optimal conditions: 1.5 eq boronic acid, DME/H₂O (4:1), 80°C .

Ring-Opening Reactions

The strained azetidine ring undergoes controlled cleavage:

Mechanistic Pathways

-

Acidic Conditions (HCl/MeOH):

Forms γ-amino alcohol derivatives via protonation at N followed by H₂O attack (95% conversion) . -

Oxidative Ring Opening (mCPBA):

Generates β-lactam derivatives (72% yield) through epoxidation and rearrangement .

Electrophilic Aromatic Substitution

The activated aromatic ring undergoes directed substitutions:

| Reaction | Reagent | Position | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to OMe | 88% |

| Sulfonation | SO₃/H₂SO₄ | Meta to N | 76% |

| Halogenation | Br₂/Fe | Ortho to OMe | 65% |

Kinetic studies show 10⁴-fold rate enhancement compared to non-methoxy analogs.

Complexation Behavior

The nitrogen center forms stable complexes with transition metals:

Coordination Chemistry Data

| Metal Salt | Ligand:M Ratio | Stability Constant (log β) |

|---|---|---|

| CuCl₂ | 2:1 | 8.9 ± 0.2 |

| Pd(OAc)₂ | 1:1 | 6.7 ± 0.3 |

| Zn(OTf)₂ | 3:1 | 7.4 ± 0.1 |

These complexes show catalytic activity in asymmetric syntheses .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of azetidine derivatives, including 3-(4-methoxyphenyl)azetidin-3-ol hydrochloride. Research indicates that compounds containing azetidine rings exhibit activity against various bacterial strains, making them candidates for the development of new antibiotics .

Antitubercular Agents

The compound has been identified as a potential inhibitor of the polyketide synthase 13 thioesterase domain, which plays a crucial role in the biosynthesis of mycobacterial cell walls. In vitro studies have shown that azetidine amides, including those derived from this compound, have improved minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis, indicating their potential as antitubercular agents .

Neuropharmacology

Azetidine derivatives are also being explored for their neuropharmacological properties. Compounds like this compound are being studied for their effects on neurotransmitter systems, which could lead to the development of treatments for neurological disorders .

Synthetic Applications

Building Blocks for Drug Development

The synthesis of this compound can serve as a versatile building block in medicinal chemistry. Its unique structure allows it to be modified into various derivatives that can enhance biological activity or improve pharmacokinetic properties. For example, modifications to the azetidine ring can lead to compounds with improved solubility and bioavailability .

Combinatorial Chemistry

This compound is utilized in combinatorial chemistry to generate libraries of related compounds. The ability to systematically modify the azetidine framework allows researchers to explore a wide range of chemical space efficiently, facilitating the discovery of new drugs .

Case Studies

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)azetidin-3-ol hydrochloride involves its interaction with molecular targets in biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

3-(4-methoxyphenyl)azetidine: Similar structure but lacks the hydroxyl group and hydrochloride salt.

3-(4-methoxyphenyl)azetidin-3-one: Similar structure but contains a ketone group instead of a hydroxyl group.

3-(4-methoxyphenyl)azetidin-3-amine: Similar structure but contains an amine group instead of a hydroxyl group.

Uniqueness

3-(4-methoxyphenyl)azetidin-3-ol hydrochloride is unique due to the presence of both a methoxyphenyl group and a hydroxyl group on the azetidine ring, along with the hydrochloride salt. This combination of functional groups imparts unique chemical properties and reactivity to the compound, making it valuable for various scientific research applications.

Biological Activity

3-(4-Methoxyphenyl)azetidin-3-ol hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer treatment and biochemical research. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features an azetidine ring substituted with a methoxyphenyl group. Its chemical structure can be represented as follows:

Chemical Structure <!-- Placeholder for actual chemical structure image -->

The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions, which can include various organic solvents and catalysts to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been shown to:

- Inhibit Tubulin Polymerization : This action disrupts microtubule dynamics, which is crucial for cell division, making it a potential candidate for anticancer therapies.

- Induce Apoptosis : The compound promotes programmed cell death in cancer cells by modulating the expression of key proteins involved in apoptosis, such as Bcl-2 and Bax.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound. Notably:

- Cell Line Studies : In vitro studies demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 (human breast cancer) and Hs578T (triple-negative breast cancer). The compound exhibited IC50 values in the low micromolar range, indicating potent activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.075 | Inhibition of tubulin polymerization |

| Hs578T | 0.065 | Induction of apoptosis |

Antimicrobial Activity

Research has also suggested potential antimicrobial properties. The compound has shown effectiveness against certain bacterial strains, indicating its versatility as a therapeutic agent beyond oncology.

Case Studies

- Study on MCF-7 Cells : A recent study reported that this compound significantly reduced cell viability in MCF-7 cells at concentrations as low as 0.075 µM. Mechanistic investigations revealed that it inhibited tubulin polymerization and induced apoptosis through upregulation of pro-apoptotic factors .

- Comparative Analysis : In comparison with other azetidine derivatives, this compound exhibited superior antiproliferative activity against breast cancer cell lines, highlighting its potential as a lead compound for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(4-methoxyphenyl)azetidin-3-ol hydrochloride with high purity?

- Methodology : Optimize reaction conditions using catalytic azetidine ring formation under anhydrous conditions. Purify via recrystallization in ethanol/water mixtures (1:3 v/v) and validate purity using HPLC (≥98% purity threshold) . For intermediates, consider chlorination steps with phosphorus pentachloride, as described in analogous azetidine syntheses .

Q. How can researchers characterize the structural integrity of this compound?

- Methodology : Use a combination of H/C NMR to confirm the azetidine ring and methoxyphenyl substituents. For crystallinity analysis, employ X-ray diffraction (XRD) with Cu-Kα radiation (λ = 1.5418 Å), referencing similar azetidine derivatives . Mass spectrometry (ESI-MS) is critical for verifying molecular weight (e.g., [M+H] at m/z 212.1 ± 0.5) .

Q. What solvents are optimal for solubility testing in biological assays?

- Methodology : Use the shake-flask method with HPLC quantification. Prioritize DMSO for stock solutions (≤10 mM) and PBS (pH 7.4) for aqueous dilution. Solubility thresholds should be validated at 25°C and 37°C to mimic physiological conditions .

Q. How should stability studies be designed for long-term storage?

- Methodology : Store lyophilized samples at -20°C in amber vials under argon. Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) and quantify impurities using reverse-phase HPLC with a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. What strategies resolve contradictions between spectroscopic data and computational models?

- Methodology : Cross-validate NMR/IR data with density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to identify discrepancies in stereoelectronic effects. For unresolved issues, use single-crystal XRD to confirm spatial arrangements, as demonstrated for related azetidine hydrochlorides .

Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?

- Methodology : Employ chiral stationary phases (e.g., Chiralpak IA) in HPLC with hexane/isopropanol (90:10) mobile phase. Optimize resolution by adjusting column temperature (25–40°C) and flow rate (0.8–1.2 mL/min). Validate enantiomeric excess (ee) via polarimetry .

Q. What computational approaches predict binding affinities for receptor-targeted studies?

- Methodology : Perform molecular docking (AutoDock Vina) using the compound’s minimized energy conformation (MMFF94 force field). Cross-reference with pharmacophore models derived from VEGFR2/KDR inhibitors, noting structural similarities to ATP-competitive scaffolds .

Q. How are in vitro cytotoxicity assays optimized for this compound?

- Methodology : Use MTT assays on HEK-293 and HepG2 cell lines with 24–72 hr exposure. Include positive controls (e.g., doxorubicin) and validate IC values via nonlinear regression (GraphPad Prism). Ensure compliance with in vitro research guidelines to avoid cross-contamination .

Q. What techniques identify reactive intermediates during metabolic profiling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.